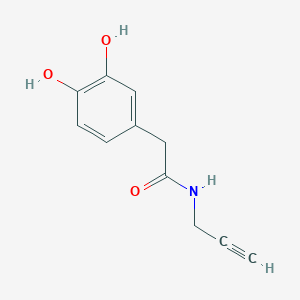

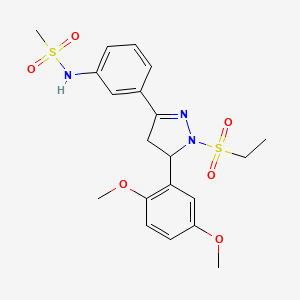

![molecular formula C19H17N3O3S3 B2379561 (Z)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 898352-37-9](/img/structure/B2379561.png)

(Z)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]thiazoles are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They display a wide spectrum of pharmacologic effects, including anti-inflammatory, antibacterial, antiviral, antioxidant, and immunomodulatory properties .

Synthesis Analysis

Benzo[d]thiazole derivatives can be synthesized through various methods. One such method involves a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO . This protocol can obviate the prefunctionalization of the starting materials .Scientific Research Applications

Chemosensors for Cyanide Anions

Compounds related to the specified chemical, such as coumarin benzothiazole derivatives, have been studied for their potential as chemosensors for cyanide anions. These compounds, including similar benzothiazole derivatives, exhibit color changes and fluorescence quenching upon reaction with cyanide, making them useful for cyanide detection (Wang et al., 2015).

Antibacterial Agents

Benzothiazole derivatives have been synthesized and evaluated for their antibacterial properties. Studies have shown that certain compounds in this category demonstrate promising antibacterial activity, especially against strains like Staphylococcus aureus and Bacillus subtilis, suggesting their potential in developing new antibacterial agents (Palkar et al., 2017).

Antitumor Activity

Thiazole derivatives, closely related to the specified compound, have been synthesized and tested for their antitumor activity. Some of these compounds have shown significant inhibitory effects on the in vitro growth of human tumor cells, indicating their potential as anticancer agents (Ostapiuk et al., 2017).

Antimalarial and Antiviral Properties

Research into N-(phenylsulfonyl)acetamide derivatives, which are structurally similar to the specified chemical, has shown potential antimalarial activity and some effectiveness against COVID-19. These studies highlight the utility of sulfonamide derivatives in treating infectious diseases (Fahim & Ismael, 2021).

Anti-Inflammatory and Analgesic Properties

Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic effects. Research suggests that some of these compounds can be effective in reducing inflammation and pain, presenting potential therapeutic applications (Kumar & Singh, 2020).

Anti-HIV Activity

Thiazole derivatives have been explored for their potential anti-HIV activity. Some compounds in this class have shown inhibitory effects against HIV, suggesting a possible role in the development of new antiretroviral therapies (Zia et al., 2012).

Antimicrobial Activities

Synthesized thiazole carboxamide derivatives have been studied for their antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, underscoring their potential in antimicrobial drug development (Mhaske et al., 2011).

properties

IUPAC Name |

N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S3/c1-3-8-22-15-7-5-13(28(2,24)25)10-17(15)27-19(22)21-18(23)12-4-6-14-16(9-12)26-11-20-14/h4-7,9-11H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABKYPDBULKIMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

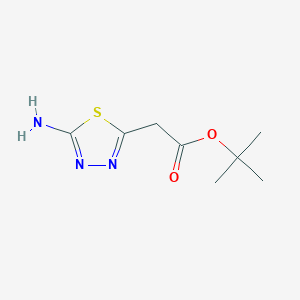

![[3-(4-Bromobenzyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2379478.png)

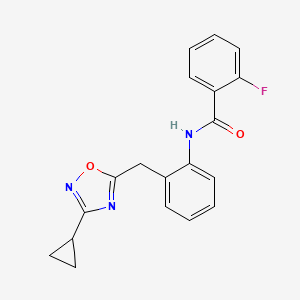

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2379483.png)

![4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride](/img/structure/B2379486.png)

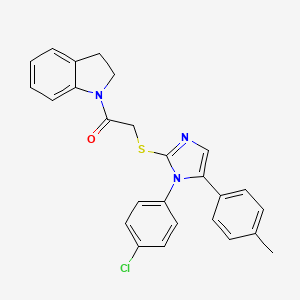

![{2-(4-ethylphenyl)-4-[(3-fluorobenzyl)thio]-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B2379490.png)

![2-isobutyl-5-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2379493.png)

![3-Benzyl-8-azabicyclo[3.2.1]octane](/img/structure/B2379495.png)

![2-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2379496.png)